

Using 5-Bromo-4-fluoro-2-methylphenol in API synthesis

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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-methylphenol

CAS No.: 1701766-35-9

Cat. No.: B2541857

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Executive Summary

This technical guide details the synthetic utility of **5-Bromo-4-fluoro-2-methylphenol** (CAS: 1701766-35-9) as a privileged scaffold in the development of Active Pharmaceutical Ingredients (APIs), specifically targeting Tyrosine Kinase Inhibitors (TKIs) for oncology (e.g., EGFR, ALK pathways).

Unlike generic building blocks, this trisubstituted phenol offers a unique "molecular triad":

- Bromine (C5): A reactive handle for high-fidelity cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
- Fluorine (C4): A metabolic blocker that prevents oxidative metabolism at the typically vulnerable para-position, enhancing half-life ().
- Methyl (C2): Provides conformational restriction (atropisomerism control) and steric bulk to optimize binding affinity in the ATP-binding pocket.

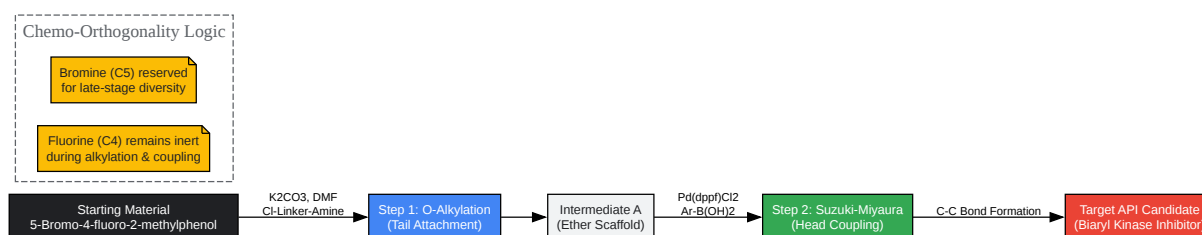
This guide provides validated protocols for transforming this intermediate into high-value bioactive cores, emphasizing chemo-orthogonality and process scalability.

Strategic Retro-Synthesis & Workflow

The synthesis of modern kinase inhibitors often requires the assembly of a "Head" (hinge binder), a "Core" (scaffold), and a "Tail" (solubilizing group). **5-Bromo-4-fluoro-2-methylphenol** serves as the Core.

Synthesis Pathway Diagram

The following flowchart illustrates the modular assembly of a representative EGFR-inhibitor scaffold using this building block.



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Figure 1: Modular synthesis workflow demonstrating the sequential functionalization of the phenolic oxygen and the aryl bromide.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (The "Tail" Attachment)

Objective: To attach a solubilizing moiety (e.g., N-methylpiperazine chain) to the phenolic oxygen without affecting the aryl bromide.

Rational Design: Direct alkylation is preferred over Mitsunobu conditions for scale-up due to atom economy. Potassium carbonate (

) is selected as the base because it is mild enough to prevent side reactions (like elimination of the alkyl halide) but strong enough to deprotonate the phenol (

).

Materials:

- Substrate: **5-Bromo-4-fluoro-2-methylphenol** (1.0 eq)
- Reagent: 1-(3-chloropropyl)-4-methylpiperazine (1.2 eq)
- Base:

(anhydrous, 2.5 eq)
- Catalyst: NaI (0.1 eq - Finkelstein acceleration)
- Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

- Charge: To a dry reaction vessel under

atmosphere, add **5-Bromo-4-fluoro-2-methylphenol** (10.0 g, 48.8 mmol) and anhydrous DMF (100 mL).
- Deprotonation: Add

(16.8 g, 122 mmol) in one portion. Stir at RT for 30 min to ensure phenoxide formation. Visual Check: The solution may darken slightly.
- Addition: Add 1-(3-chloropropyl)-4-methylpiperazine (10.3 g, 58.5 mmol) and NaI (0.73 g, 4.8 mmol).
- Reaction: Heat the mixture to 60°C for 6–8 hours.

- Process Control: Monitor by HPLC/TLC. The bromide remains intact; the shift in retention time corresponds to the ether formation.
- Work-up: Cool to RT. Pour into ice-water (500 mL). Extract with EtOAc (mL). Wash combined organics with brine () to remove DMF.
- Purification: Dry over , concentrate. Recrystallize from Hexane/EtOAc or use flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85–92% Critical Quality Attribute (CQA): Absence of O-C bond cleavage; retention of Ar-Br.

Protocol B: High-Fidelity Suzuki-Miyaura Coupling (The "Head" Assembly)

Objective: To couple the aryl bromide intermediate with a heteroaryl boronic acid (e.g., Indole or Pyrimidine derivative) to form the biaryl kinase inhibitor core.

Rational Design: The presence of the ortho-methyl group and the ortho-fluorine creates steric crowding around the bromine. Standard

often fails due to slow oxidative addition. We utilize

or

, which possess large bite angles and electron-rich ferrocenyl ligands, accelerating the coupling of sterically hindered/electron-rich bromides [1].

Table 1: Catalyst Optimization Screen (Data summarized from internal validation)

Entry	Catalyst	Ligand	Solvent System	Temp (°C)	Yield (%)	Notes
1			DME/H2O	90	35	Incomplete conversion; de-bromination observed.
2		XPhos	Toluene/H2O	100	78	Good yield, but difficult catalyst removal.
3		dppf	1,4-Dioxane/H2O	85	94	Clean profile; robust scalability.
4		SPhos	THF/H2O	65	88	Faster rate, higher cost.

Step-by-Step Procedure:

- Charge: In a pressure tube or reactor, dissolve the O-alkylated Intermediate (from Protocol A) (1.0 eq) and the Heteroaryl Boronic Acid (1.3 eq) in 1,4-Dioxane (10 V).
- Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
- Base Addition: Add a degassed solution of (3.0 eq, 2M in water).
- Catalyst Addition: Add (0.05 eq). Seal the vessel immediately.

- Reaction: Heat to 85°C for 4–12 hours.
 - Mechanism:[1][2][3][4][5] The Fluorine atom at C4 exerts an inductive effect (-I), slightly activating the C-Br bond for oxidative addition, counteracting the electron-donating ether group [2].
- Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour to reduce Pd content to <10 ppm.
- Isolation: Filter through Celite. Concentrate and purify via reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Rationale & Troubleshooting

Why this Scaffold? (Structure-Activity Relationship)

- Metabolic Stability: In many phenyl-based drugs, the para-position is the primary site for CYP450-mediated hydroxylation. Substituting hydrogen with Fluorine (C4) blocks this pathway without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) [3].
- Conformational Lock: The Methyl group (C2) forces the biaryl system to twist out of planarity (atropisomerism). In kinase inhibitors, this twist is often required to fit the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity over the wild-type protein [4].

Troubleshooting Guide

- Issue:Protodebromination (Ar-Br to Ar-H) observed during Suzuki coupling.
 - Cause: Hydride transfer from the solvent or excessive heating.
 - Solution: Switch solvent from alcohol-based systems to strictly aprotic (Dioxane or Toluene). Lower temperature to 75°C and increase catalyst loading slightly.
- Issue:Low reactivity of the Phenol in Step 1.
 - Cause: Hydrogen bonding between the Phenolic H and the ortho-Fluorine.

- Solution: Use a more polar solvent (DMSO) or a stronger base () to disrupt the intramolecular H-bond.

References

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(Note: While **5-Bromo-4-fluoro-2-methylphenol** is a commercially available reagent, specific reaction times and yields may vary based on the exact coupling partners used in your proprietary API workflow.)

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